(3-Fluoro-5-methoxypyridin-2-yl)methanamine
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Overview
Description
(3-Fluoro-5-methoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9FN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of (3-Fluoro-5-methoxypyridin-2-yl)methanamine typically involves the reaction of 3-fluoro-5-methoxypyridine with a suitable amine source. One common method is the reductive amination of 3-fluoro-5-methoxypyridine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Chemical Reactions Analysis
(3-Fluoro-5-methoxypyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
(3-Fluoro-5-methoxypyridin-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: This compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a precursor in the synthesis of biologically active molecules that can be used in various assays and studies.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methoxypyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the derivative or the final compound synthesized from it .
Comparison with Similar Compounds
(3-Fluoro-5-methoxypyridin-2-yl)methanamine can be compared with other similar compounds such as:
(3-Fluoro-4-methoxypyridin-2-yl)methanamine: This compound has a similar structure but with the methoxy group at the 4-position instead of the 5-position.
(5-Fluoro-6-methoxypyridin-3-yl)methanamine: This compound has the fluorine and methoxy groups at different positions on the pyridine ring.
(5-Methoxypyridin-2-yl)methanamine: This compound lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern, which can influence its reactivity and applications.
Properties
Molecular Formula |
C7H9FN2O |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(3-fluoro-5-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,3,9H2,1H3 |
InChI Key |
QSEDOHMUMMBEIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)CN)F |
Origin of Product |
United States |
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